molecular formula C16H11N5O2S B10983531 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10983531
M. Wt: 337.4 g/mol
InChI Key: PZFKQKAPIIPBLA-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, which are then coupled together through various chemical reactions. Common synthetic routes include:

    Formation of the Furan Ring: This can be achieved through the cyclization of 2-bromo-3-butyn-2-ol.

    Formation of the Pyridine Ring: This can be synthesized via the Hantzsch pyridine synthesis.

    Formation of the Thiazole Ring: This can be prepared using the Hantzsch thiazole synthesis.

    Formation of the Pyrazole Ring: This can be synthesized through the reaction of hydrazine with 1,3-diketones.

The final step involves the coupling of these rings through amide bond formation, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) can be employed.

    Substitution: Electrophiles such as bromine (Br2) or iodine (I2) can be used under mild conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
  • 3-(furan-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
  • 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide

Uniqueness

What sets 3-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide apart from similar compounds is its unique combination of ring systems, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H11N5O2S

Molecular Weight

337.4 g/mol

IUPAC Name

5-(furan-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H11N5O2S/c22-15(12-8-11(20-21-12)14-2-1-7-23-14)19-16-18-13(9-24-16)10-3-5-17-6-4-10/h1-9H,(H,20,21)(H,18,19,22)

InChI Key

PZFKQKAPIIPBLA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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